

Technical Guide: Alogliptin () – Physicochemical Characterization & Bioanalytical Application

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Compound of Interest

Compound Name: Alogliptin (13CD3)

Cat. No.: B12426154

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Executive Summary

Alogliptin (

) is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantification of Alogliptin (Nesina) in biological matrices. By incorporating one Carbon-13 (

) and three Deuterium (

) atoms at the

-methyl position of the uracil ring, this isotopolog provides a +4 Da mass shift relative to the analyte.

This guide serves as a technical reference for researchers developing LC-MS/MS assays. It moves beyond basic data listing to address the isotopic fidelity, synthetic logic, and bioanalytical pitfalls (specifically deuterium isotope effects on retention time) critical for GLP-compliant studies.

Part 1: Physicochemical Characterization

The accurate calculation of molecular weight for stable isotopes requires summing the specific masses of the enriched atoms rather than standard atomic weights.

Comparative Isotopic Data

The following table contrasts the unlabeled therapeutic agent with its stable isotope standard.

Feature	Alogliptin (Unlabeled)	Alogliptin ()
CAS Number	850649-61-5	1246817-18-4
Molecular Formula		
Molecular Weight (Avg)	339.39 g/mol	343.41 g/mol
Monoisotopic Mass	339.1695 Da	343.1917 Da
Mass Shift ()	—	+4.022 Da
Label Position	N-Methyl group (Uracil ring)	- (Uracil ring)

Mass Calculation Logic (Senior Scientist Note)

Do not rely on "average" molecular weight for Mass Spectrometry settings. You must use the Monoisotopic Mass.

- Unlabeled:

(
)

- Labeled: The shift is calculated as follows:

◦ :

Da

◦ :

Da

- o Total Shift:

Da

- o Target Precursor Ion ():

Part 2: Synthetic Logic & Structural Validation

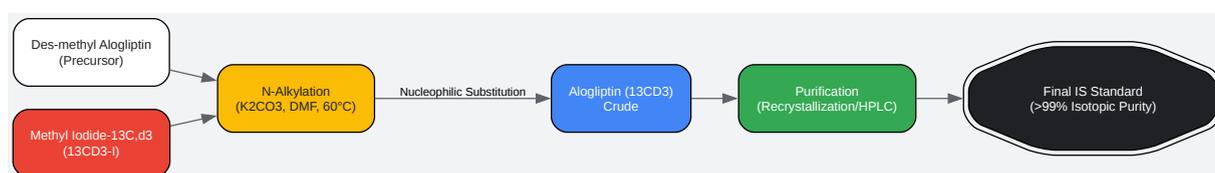
The synthesis of Alogliptin (

) typically follows a convergent route where the isotopic label is introduced in the final steps to maximize yield and isotopic enrichment.

Synthesis Workflow

The critical step is the regioselective

-alkylation of the pyrimidinedione precursor using Iodomethane-



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Figure 1: Synthetic pathway for the introduction of the label via N-alkylation.

Structural Integrity Check

When sourcing or synthesizing this IS, verify the Atom % Enrichment.

- Requirement:

atom % D and

.

- Risk: If incomplete labeling occurs (e.g.,

or

), the IS will contribute signal to the analyte channel (Cross-talk), artificially inflating the calculated concentration of Alogliptin in study samples.

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

This section details a self-validating LC-MS/MS workflow. The choice of MRM transitions is critical: the fragmentation pattern of Alogliptin typically yields a product ion at m/z 116 (the cyanobenzyl moiety). Because the label is on the uracil ring, the label is lost during fragmentation.

Mass Spectrometry Parameters

- Ionization: ESI Positive Mode ()
- Scan Type: Multiple Reaction Monitoring (MRM)

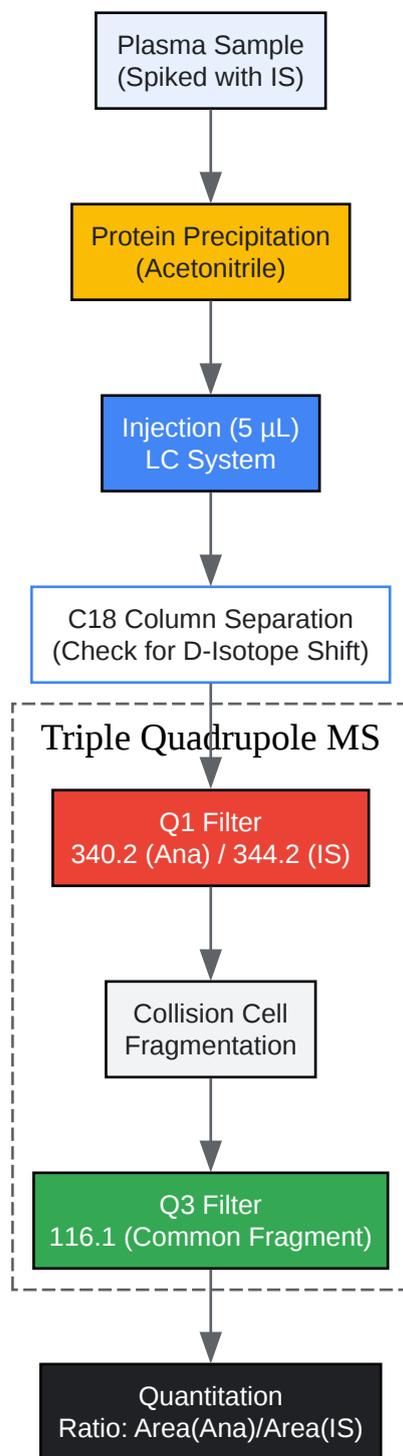
Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Alogliptin	340.2	116.1	~25-30	100
Alogliptin-()	344.2	116.1	~25-30	100

Critical Insight: Note that the Q3 mass (116.1) is identical for both. This makes chromatographic separation and Q1 resolution vital. The specificity comes entirely from the 4 Da shift in the precursor (Q1).

Chromatographic Protocol

Deuterated compounds can exhibit slightly shorter retention times than their protium counterparts on C18 columns due to the Deuterium Isotope Effect (slightly lower lipophilicity).

- Column: Waters XBridge C18 or Phenomenex Kinetex C18 (mm,).
- Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0.0 min: 10% B
 - 2.0 min: 90% B
 - 2.5 min: 90% B
 - 2.6 min: 10% B (Re-equilibration)



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Figure 2: LC-MS/MS Analytical Workflow illustrating the common fragment detection strategy.

Part 4: Troubleshooting & Stability

The "Cross-Talk" Verification

Before running clinical samples, perform a Blank + IS injection.

- Inject a sample containing only Alogliptin () at the working concentration.
- Monitor the Unlabeled Alogliptin transition ().
- Acceptance Criteria: The interference peak area in the analyte channel must be of the LLOQ (Lower Limit of Quantification) area. If it is higher, your IS contains unlabeled impurities or the mass resolution on Q1 is too wide.

Stock Solution Stability

- Solvent: Dissolve free base in Methanol or DMSO.
- Storage:
or
.
- Caution: Alogliptin is stable, but avoid repeated freeze-thaw cycles of the stock solution. Aliquot immediately after preparation.

References

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Sources

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- 2. Alogliptin (13CD3) | C18H21N5O2 | CID 129009613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Alogliptin () – Physicochemical Characterization & Bioanalytical Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12426154#alogliptin-13cd3-molecular-weight-and-formula>]

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